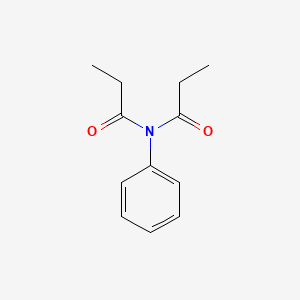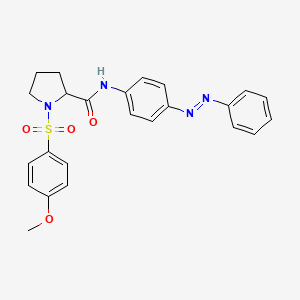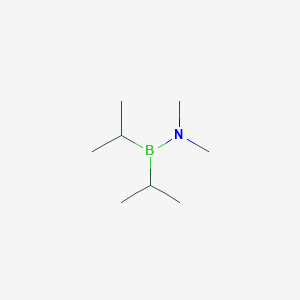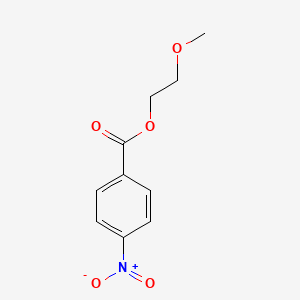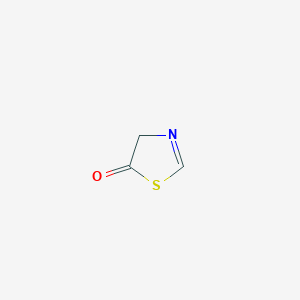
5(4H)-Thiazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(4H)-Thiazolone is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a thiazole ring with a carbonyl group at the 4-position, making it a versatile scaffold for the synthesis of numerous derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Thiazolone typically involves the cyclization of thioamides with α-haloketones. One common method is the reaction of thioamides with α-bromoacetophenone under basic conditions, leading to the formation of the thiazolone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 60-80°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 5(4H)-Thiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiazolidinones, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidinones.
Substitution: Various substituted thiazolones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5(4H)-Thiazolone has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 5(4H)-Thiazolone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
5(4H)-Oxazolones: These compounds have a similar five-membered ring structure but contain an oxygen atom instead of sulfur. They are known for their biological activities and are used in the synthesis of amino acids and peptides.
Imidazolones: These compounds contain two nitrogen atoms in the ring and are used in medicinal chemistry for their diverse biological activities.
Uniqueness of 5(4H)-Thiazolone: The presence of sulfur in the thiazolone ring imparts unique chemical reactivity and biological properties compared to its oxygen and nitrogen analogs
Propiedades
Número CAS |
5666-38-6 |
|---|---|
Fórmula molecular |
C3H3NOS |
Peso molecular |
101.13 g/mol |
Nombre IUPAC |
4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C3H3NOS/c5-3-1-4-2-6-3/h2H,1H2 |
Clave InChI |
ANLWISZYQCXSPW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)SC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


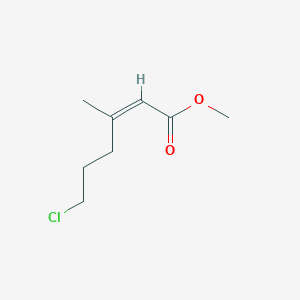
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acid](/img/structure/B14139369.png)
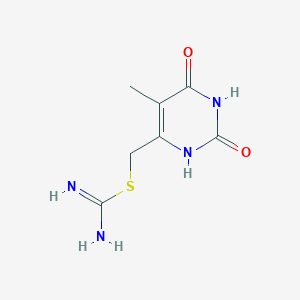
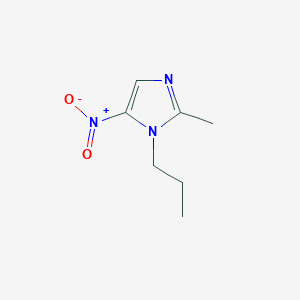
![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)
![(1S,5R,8S,9R,10R,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane;(1S,5R,8S,9R,10S,12R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B14139392.png)

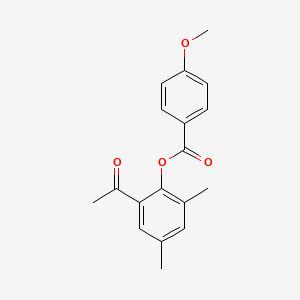
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
